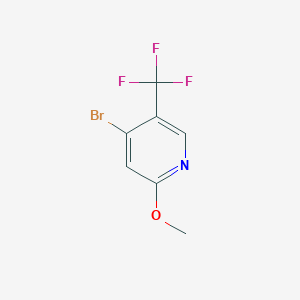
4-溴-2-甲氧基-5-(三氟甲基)吡啶
描述
“4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a key area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular formula of “4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine” is C7H5BrF3NO . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine” is 256.02 . More detailed physical and chemical properties are not available in the search results.科学研究应用
合成和杂环应用
4-溴-2-甲氧基-5-(三氟甲基)吡啶作为复杂分子合成中的中间体。三卤代烯酮的区域特异性烯丙基溴化及其随后的反应突显了其在杂环合成中的实用性。Martins(2002)探讨了其在创建一系列溴和二溴衍生物方面的应用,展示了其在合成高纯度和产率的杂环化合物方面的多功能性(Martins, 2002)。
光谱和光学研究
Vural和Kara(2017)对一种类似化合物5-溴-2-(三氟甲基)吡啶进行了光谱、光学和密度泛函理论(DFT)研究。他们的工作包括傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱学,提供了有关化合物结构和电子性质的见解。这项研究还涉及非线性光学(NLO)性质,扩展了对其在电子和光学应用中潜力的理解(Vural & Kara, 2017)。
化学选择性合成
Aquino等人(2015)描述了一种从5-溴-4-甲氧基-1,1,1-三氟代戊-3-烯-2-酮与胺反应合成4-氨基-2-(三氟甲基)-1H-吡咯的化学选择性合成方法。这突显了该化合物在合成吡咯中的作用,强调了其在生产具有各种生物和药用应用的化合物中的重要性(Aquino et al., 2015)。
功能化吡啶硼酸
Parry等人(2002)合成了功能化吡啶硼酸,展示了该化合物在交叉偶联反应中的实用性,产生新型杂环吡啶。这项研究标志着这类化合物在创造具有潜在药物开发和材料科学应用的新材料和分子方面的重要性(Parry et al., 2002)。
作用机制
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been observed to undergo regioselective deprotonation at certain positions, followed by trapping with carbon dioxide, providing corresponding acids .
Result of Action
Similar compounds have been observed to have superior pest control properties when compared to traditional phenyl-containing insecticides .
安全和危害
未来方向
属性
IUPAC Name |
4-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZXOJPIYARMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



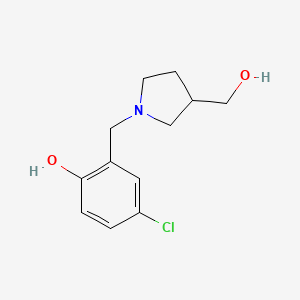
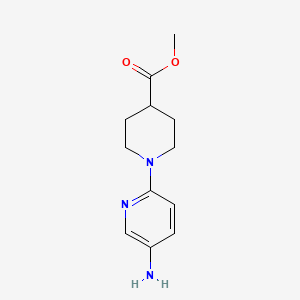
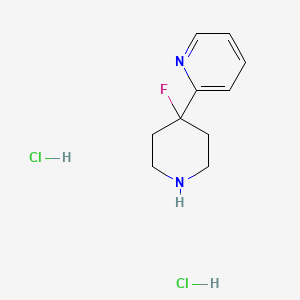
![7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1474899.png)
![8-Fluorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474900.png)
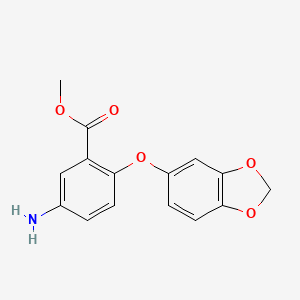
![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)
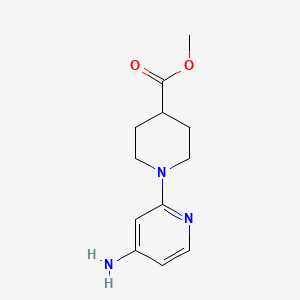
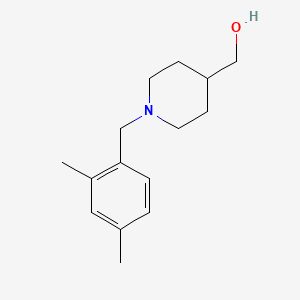
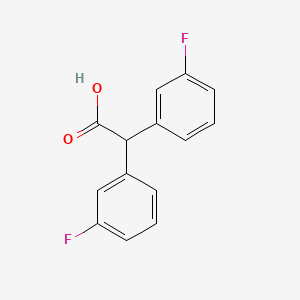
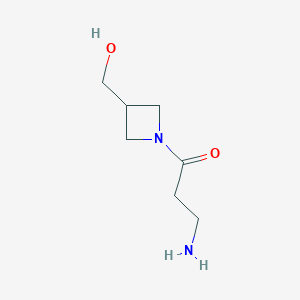
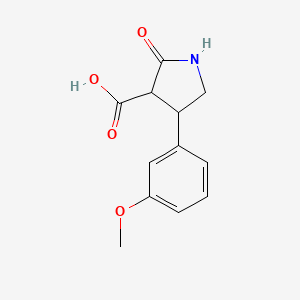
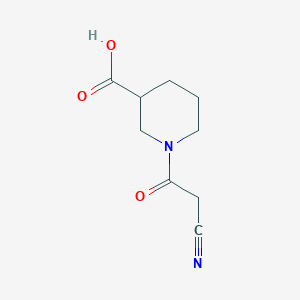
![1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474919.png)